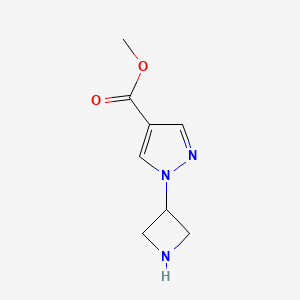
methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This approach is simple and efficient, yielding functionalized 3-substituted azetidines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.
Scientific Research Applications
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(oxetan-3-ylidene)acetate: This compound features an oxetane ring instead of an azetidine ring, leading to different chemical properties and reactivity.
N-Boc-3-iodoazetidine: This compound is used as a building block in the synthesis of various heterocyclic compounds and has different functional groups compared to this compound.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 1-(azetidin-3-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-2-10-11(5-6)7-3-9-4-7/h2,5,7,9H,3-4H2,1H3 |
InChI Key |
LUBKUPBYUYWZOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















